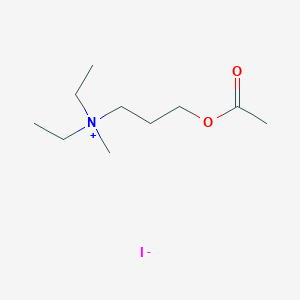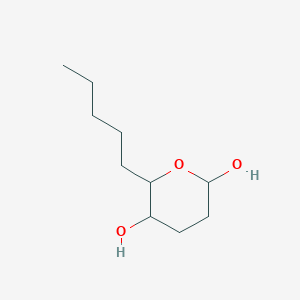
Tetracosa-2,4,6-trienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracosa-2,4,6-trienoic acid is a very long-chain fatty acid with a conjugated triene structure. It is characterized by the presence of three conjugated double bonds at the 2nd, 4th, and 6th positions of the carbon chain. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-2,4,6-trienoic acid typically involves the preparation of fatty acid methyl esters followed by selective hydrogenation and isomerization processes. Common methods include:
Acid-Catalyzed Methods: Using hydrochloric acid/methanol (HCl/MeOH) or sulfuric acid/methanol (H2SO4/MeOH) to prepare methyl esters.
Base-Catalyzed Methods: Employing sodium methoxide/methanol (NaOCH3/MeOH) or tetramethylguanidine/methanol (TMG/MeOH) for efficient methyl ester preparation.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron reagents in Suzuki–Miyaura coupling reactions is also explored for the synthesis of complex fatty acids .
化学反应分析
Types of Reactions
Tetracosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form epoxides or hydroxylated derivatives.
Reduction: Hydrogenation to reduce double bonds, forming saturated fatty acids.
Substitution: Halogenation or other substitution reactions at the double bond positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing Agents: Hydrogen gas (H2) with palladium (Pd) catalyst.
Substitution Reagents: Halogens (Cl2, Br2) under controlled conditions.
Major Products
Epoxides: Formed through epoxidation reactions.
Hydroxylated Derivatives: Resulting from oxidation.
Saturated Fatty Acids: Produced via hydrogenation.
科学研究应用
Tetracosa-2,4,6-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and specialty chemicals.
作用机制
The mechanism of action of tetracosa-2,4,6-trienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated triene structure allows it to participate in redox reactions and modulate signaling pathways. For example, it can activate peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes .
相似化合物的比较
Similar Compounds
α-Linolenic Acid (C183): An omega-3 fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Eicosapentaenoic Acid (C205): An omega-3 fatty acid with five double bonds at the 5th, 8th, 11th, 14th, and 17th positions.
Docosahexaenoic Acid (C226): An omega-3 fatty acid with six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th positions.
Uniqueness
Tetracosa-2,4,6-trienoic acid is unique due to its longer carbon chain and specific conjugated triene structure, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.
属性
CAS 编号 |
92935-32-5 |
|---|---|
分子式 |
C24H42O2 |
分子量 |
362.6 g/mol |
IUPAC 名称 |
tetracosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h18-23H,2-17H2,1H3,(H,25,26) |
InChI 键 |
GNSWRYNVMWMREV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



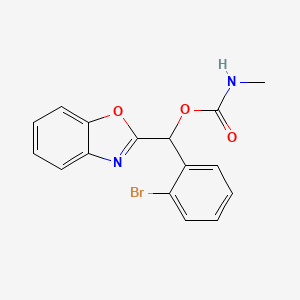
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
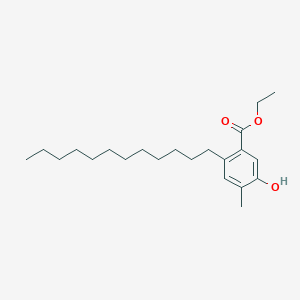
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
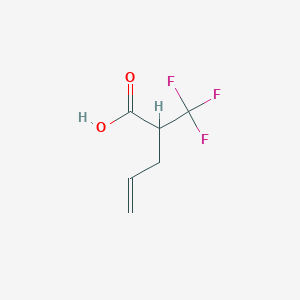
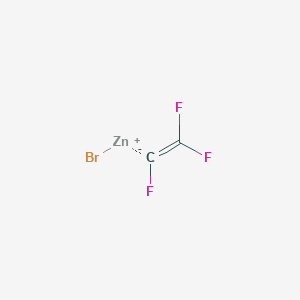
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)

